8-Bromo-4-chloropyrido[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3BrClN3 |
|---|---|
Molecular Weight |
244.47 g/mol |
IUPAC Name |
8-bromo-4-chloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H3BrClN3/c8-6-5-4(1-2-10-6)7(9)12-3-11-5/h1-3H |
InChI Key |
ISFOJKOJUMUAHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=NC=N2)Cl)Br |
Origin of Product |
United States |
In Vitro Biological Activities and Target Engagement of Pyrido 3,4 D Pyrimidine Derivatives
Anti-Cancer Activities in Cellular Systems
Derivatives of pyrido[3,4-d]pyrimidine (B3350098) have been extensively investigated for their potential as anti-cancer agents, exhibiting promising activity through various mechanisms, including the inhibition of key cellular enzymes and the modulation of epigenetic targets.
Inhibition of Kinase Targets (e.g., Tyrosine Kinases, PI3Kδ, MPS1, PIM-1)
The pyrido[3,4-d]pyrimidine core has been identified as a versatile scaffold for the design of potent kinase inhibitors. Notably, a series of pyrido[3,4-d]pyrimidine derivatives have been developed as highly potent inhibitors of Monopolar Spindle 1 (MPS1) kinase, a crucial regulator of the spindle assembly checkpoint in mitosis. nih.govnih.gov One optimized compound, 34h , demonstrated an impressive MPS1 IC50 of 0.008 µM and exhibited significant growth inhibition in cellular assays at nanomolar concentrations. nih.gov This compound also showed high selectivity for MPS1 over other kinases like CDK2, Aurora A/B, and PLK1. nih.gov
Furthermore, the pyrido[3,4-d]pyrimidine scaffold has been explored for its ability to target other kinase families. For instance, 4-anilinopyrido[3,4-d]pyrimidine derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. One such derivative, a prodrug of a pan-HER kinase inhibitor, has been patented for its potential in cancer treatment. In the broader family of pyridopyrimidines, pyrido[3,2-d]pyrimidine derivatives have shown potent and selective inhibition of phosphoinositide 3-kinase-δ (PI3Kδ), with compounds inhibiting PI3Kδ at subnanomolar levels. mdpi.com Similarly, pyrido[4,3-d]pyrimidine derivatives have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in tumorigenesis, with one compound exhibiting an IC50 of 123 nM. researchgate.net
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrido[3,4-d]pyrimidine 34h | MPS1 | 0.008 | nih.gov |
| SKI-O-068 (Pyrido[4,3-d]pyrimidine derivative) | PIM-1 | 0.123 | researchgate.net |
Modulation of Histone Demethylases (KDM4, KDM5)
In the realm of epigenetics, 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been discovered as potent, cell-permeable inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies of histone lysine (B10760008) demethylases. nih.gov These enzymes play a critical role in regulating gene expression and are often dysregulated in cancer. nih.gov
Structure-based design led to the development of compounds that bind to the Fe(II) in the active site of these enzymes. nih.gov One notable derivative, 54j , which incorporates a 3,5-dichlorophenyl group, exhibited a balanced inhibition profile against both KDM4 and KDM5 subfamilies, with IC50 values in the nanomolar range. nih.gov This compound also demonstrated good cellular permeability. nih.gov
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 54j | KDM4A | 0.080 | nih.gov |
| KDM4B | 0.017 | ||
| KDM5B | 0.014 | ||
| KDM5C | 0.051 |
Antiproliferative Effects in Diverse Cancer Cell Lines (e.g., NCI 60 panel, breast cancer, renal cancer, HCT-116, MCF-7, AML MV4-11)
The anti-cancer potential of pyrido[3,4-d]pyrimidine derivatives is further underscored by their antiproliferative activity across a wide range of cancer cell lines. A series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were evaluated by the US National Cancer Institute's 60 human cancer cell line (NCI 60) panel. nih.gov This screening identified compounds with highly selective activities against breast cancer and renal cancer cell lines. nih.gov
Specifically, certain derivatives showed potent growth inhibition against the UO-31 renal cancer cell line, as well as the MDA-MB-468 and MCF-7 breast cancer cell lines. nih.gov In other studies, 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives have demonstrated antiproliferative activity against the HCT116 colon cancer cell line. researchgate.net Furthermore, the antiproliferative activity of related compounds has been observed in the MV4-11 acute myeloid leukemia (AML) cell line. bohrium.comnih.gov
| Compound Class | Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|---|
| 4-substituted 2-amino pyrido[3,4-d]pyrimidines | UO-31 | Renal Cancer | Selective growth inhibition | nih.gov |
| MDA-MB-468 | Breast Cancer | Selective growth inhibition | ||
| MCF-7 | Breast Cancer | Selective growth inhibition | ||
| 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives | HCT-116 | Colon Cancer | Antiproliferative activity (IC50 = 5.13 µM for compound 10c) | researchgate.net |
In Vitro Assays for Cellular Response and Enzyme Activity (e.g., ADP-Glo Luminescence, MTT assay, western blotting, flow cytometry, kinetic fluorescence-based calcium mobilization assay, COX inhibitor screening assay)
A variety of in vitro assays have been employed to elucidate the biological activities and mechanisms of action of pyrido[3,4-d]pyrimidine derivatives.
ADP-Glo Luminescence Assay: This assay is a versatile tool for measuring the activity of ADP-producing enzymes like kinases. rsc.orgmdpi.com It is used to determine the potency of kinase inhibitors by quantifying the amount of ADP produced in a kinase reaction. rsc.orgmdpi.com
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. nih.govnih.gov This assay has been utilized to evaluate the antiproliferative effects of pyrido[3,4-d]pyrimidine derivatives on various cancer cell lines. nih.govnih.gov
Western Blotting: This technique is used to detect specific proteins in a sample. In the context of pyrido[3,4-d]pyrimidine research, western blotting has been employed to analyze the expression levels of key proteins involved in cell signaling pathways, such as the downregulation of Cyclin D1 and the upregulation of Bid and PARP, which are indicative of apoptosis. nih.gov
Flow Cytometry: Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of cells. It has been used to study the effects of pyrido[3,4-d]pyrimidine derivatives on the cell cycle, revealing their ability to induce cell cycle arrest at different phases. rsc.org
Kinetic Fluorescence-based Calcium Mobilization Assay: This assay is used to measure changes in intracellular calcium concentrations, which are important second messengers in many signaling pathways. A pyrido[3,4-d]pyrimidine analogue was identified as a promising CXCR2 antagonist with an IC50 value of 0.11 µM in a kinetic fluorescence-based calcium mobilization assay. nih.gov
COX Inhibitor Screening Assay: This assay is used to identify and characterize inhibitors of cyclooxygenase (COX) enzymes. researchgate.netbohrium.com Given the role of COX enzymes in inflammation and cancer, this assay is relevant for evaluating the anti-inflammatory and potential anti-cancer properties of pyrido[3,4-d]pyrimidine derivatives. researchgate.netbohrium.com
Anti-Inflammatory Effects and Associated Molecular Targets (e.g., COX enzymes)
The pyrimidine (B1678525) core is present in several clinically approved anti-inflammatory drugs. The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Like nonsteroidal anti-inflammatory drugs (NSAIDs), these compounds can suppress the activity of COX-1 and COX-2, thereby reducing the production of prostaglandins. nih.gov
Studies on structurally related pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated their potential as COX inhibitors. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit both COX-1 and COX-2 with IC50 values in the micromolar range. nih.gov Additionally, some pyrido[2,3-d]pyrimidine derivatives have exhibited potent and selective inhibition of COX-2, with IC50 values as low as 0.25 µM. nih.gov These findings suggest that the pyrido[3,4-d]pyrimidine scaffold may also possess anti-inflammatory properties through the inhibition of COX enzymes.
Anti-Bacterial Spectrum and Mechanism of Action
The pyrido[3,4-d]pyrimidine scaffold is a bioisostere of purines, which are essential components of nucleic acids. This structural similarity has prompted investigations into their antimicrobial properties. Various fused pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antibacterial effects. nih.govrsc.org
Studies on related pyrazolo[3,4-d]pyrimidine derivatives have shown significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in a dose-dependent manner. nih.gov The mechanism of action for some pyrazolo[3,4-d]pyrimidin-4-one molecules has been linked to the inhibition of bacterial DNA polymerase III. nih.gov Furthermore, pyrido[2,3-d]pyrimidine derivatives have also been reported to possess antibacterial activity. rsc.org For instance, certain derivatives have shown good in vitro antibacterial activity against Staphylococcus and Bacillus cereus (Gram-positive) and Proteus mirabilis and Serratia marcescens (Gram-negative). rsc.org The minimum inhibitory concentrations (MICs) for some 1H,2H,3H,4H-pyrido[4,3-d]pyrimidinium diiodobromides against E. coli were found to be 1.0 ± 0.25 mg/ml. researchgate.net While specific data on 8-Bromo-4-chloropyrido[3,4-d]pyrimidine is limited, the activity of these related compounds suggests that this scaffold is a promising area for the development of new antibacterial agents.
| Compound Class | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | Staphylococcus aureus | Significant dose-dependent inhibition | nih.gov |
| Escherichia coli | Significant dose-dependent inhibition | ||
| 1H,2H,3H,4H-pyrido[4,3-d]pyrimidinium diiodobromides | Escherichia coli | MIC: 1.0 ± 0.25 mg/ml | researchgate.net |
Anti-Viral Efficacy (e.g., Against Zika Virus)
While the broader class of pyrimidine-containing compounds has been investigated for antiviral properties, specific data on the efficacy of this compound against the Zika virus is not available in the current body of scientific literature. Research into related heterocyclic systems, such as 1H-pyrazolo[3,4-d]pyrimidines, has shown some promise in the development of anti-Zika virus agents. These studies have explored the structure-activity relationships of different substitutions on the pyrimidine core, indicating that the scaffold is of interest in the search for novel antiviral compounds. However, direct evidence of the anti-Zika virus activity for this compound has not been reported.
Receptor Antagonism Studies (e.g., CXCR2)
The C-X-C chemokine receptor 2 (CXCR2) is a key mediator in inflammatory responses, making it an attractive target for therapeutic intervention. The pyrido[3,4-d]pyrimidine scaffold has been explored for its potential as a CXCR2 antagonist.
In a study focused on identifying novel CXCR2 antagonists through a scaffold hopping approach, a pyrido[3,4-d]pyrimidine analogue was identified as a promising hit, displaying an IC50 value of 0.11 µM in a kinetic fluorescence-based calcium mobilization assay researchgate.netnih.gov. Further structure-activity relationship (SAR) studies were conducted to explore the impact of substitutions on the pyrido[3,4-d]pyrimidine core. While a number of analogues were synthesized and evaluated, many showed a complete loss of CXCR2 antagonistic activity. Notably, a 6-furanyl-pyrido[3,4-d]pyrimidine analogue demonstrated similar antagonistic potency to the original hit nih.gov.
All pyrido[3,4-d]pyrimidine derivatives in these studies were assessed for their potential as CXCR2 antagonists using an in vitro cell-based calcium mobilization assay. This assay measures the compound's ability to inhibit the increase in intracellular calcium levels induced by CXCL8 in human glioblastoma U87 cells that overexpress CXCR2 nih.gov. The well-known CXCR2 antagonist, Navarixin, was used as a positive control in these experiments nih.gov.
It is important to note that while these studies establish the potential of the pyrido[3,4-d]pyrimidine scaffold for CXCR2 antagonism, the specific compound, this compound, was not explicitly identified as the most potent analogue in the published research. The data below summarizes the findings for representative analogues from the broader class.
| Compound ID | Substitution Pattern | CXCR2 Antagonism IC50 (µM) |
| Analogue 1 | [Structure not specified] | 0.11 |
| 6-furanyl derivative | 6-furanyl substitution | Similar to Analogue 1 |
| Other Analogues | Various substitutions | Complete loss of activity |
This table presents data for related pyrido[3,4-d]pyrimidine analogues, as specific data for this compound was not available.
Characterization of Target Engagement and Downstream Signaling Pathways
The engagement of pyrido[3,4-d]pyrimidine derivatives with their biological targets can trigger a cascade of downstream signaling events. While specific studies detailing the downstream signaling pathways modulated by this compound are not available, research on the broader class of pyrido[3,4-d]pyrimidines provides some insights into their potential mechanisms of action, particularly in the context of kinase inhibition.
Derivatives of the pyrido[3,4-d]pyrimidine scaffold have been investigated as inhibitors of various kinases, which are crucial regulators of cellular signaling pathways. For instance, some 2,8-disubstituted pyrido[3,4-d]pyrimidines have shown potent inhibition of monopolar spindle kinase 1 (Mps1), a key regulator of the spindle assembly checkpoint in mitosis. The interaction of these inhibitors with Mps1 can disrupt the normal progression of the cell cycle. Molecular modeling studies have suggested that the pyrido[3,4-d]pyrimidine core can interact with key residues in the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.
Activation of the CXCLs/CXCR2 axis is known to trigger multiple downstream signaling pathways, including the PI3K/Akt, p38/ERK, and JAK/STAT pathways, which are involved in cell survival and migration researchgate.net. As antagonists of CXCR2, pyrido[3,4-d]pyrimidine derivatives would be expected to block these signaling cascades. However, direct experimental evidence confirming the specific downstream signaling effects of this compound is currently lacking.
Structure Activity Relationship Sar Studies for Optimized Biological Profiles
Systemic Exploration of Substituent Effects on the Pyrido[3,4-d]pyrimidine (B3350098) Scaffold
The development of potent and selective therapeutic agents based on the pyrido[3,4-d]pyrimidine core involves a systematic exploration of how different substituents at various positions affect biological activity. nih.gov This exploration is often guided by a strategy where halogens, such as bromine at position 8 and chlorine at position 4, serve as versatile chemical handles. These halogens facilitate the introduction of a wide array of functional groups through methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr). nih.govnih.gov
This approach allows for the rapid generation of analog libraries with diverse chemical functionalities at key positions, enabling a thorough investigation of the SAR. For instance, the 4-chloro group is particularly reactive and allows for selective substitution, while the 8-bromo group provides another vector for chemical modification. nih.govnih.gov Researchers have successfully synthesized and evaluated numerous derivatives, including those with substitutions at the C2, C4, C6, and C8 positions, to identify compounds with optimized activity against targets like kinases and chemokine receptors. nih.govnih.gov This systematic approach has revealed that even minor structural changes can lead to significant shifts in potency and selectivity, underscoring the importance of comprehensive SAR studies in drug discovery.
Positional Effects of Halogenation and Other Functional Groups on Activity and Selectivity
The specific placement and nature of functional groups on the pyrido[3,4-d]pyrimidine ring system are critical determinants of a compound's biological activity and selectivity. Halogens, in particular, play a dual role as both modulators of electronic properties and as synthetic handles for further diversification.
SAR at Position 8 (Bromine)
The C8 position of the pyrido[3,4-d]pyrimidine scaffold is a key site for modification to enhance potency and selectivity. In the context of histone lysine (B10760008) demethylase (KDM) inhibitors, the 8-position is crucial for achieving bidentate coordination with the active site metal ion (Fe(II)) and for accessing the histone peptide binding site. acs.orgnih.gov
Initial studies identified 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones as potent inhibitors of KDM4 and KDM5 subfamily demethylases. acs.orgnih.gov The SAR exploration at this position has been extensive:
Heterocyclic Rings: Replacing the bromine with heterocyclic rings, such as pyrazole, has proven to be a successful strategy. For instance, 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones were developed as potent KDM inhibitors. nih.gov
Linker and Terminal Groups: Further derivatization of the pyrazole at its C4 position with linkers like a conformationally constrained 4-phenylpiperidine led to compounds with equipotent activity against KDM4 and KDM5 subfamilies. acs.orgnih.gov
Aminomethyl Derivatives: Reductive amination of the corresponding 8-carbaldehyde to introduce various 8-aminomethyl derivatives has also been explored to probe the chemical space at this position. qub.ac.uk
These studies highlight that substitutions at C8 can significantly impact enzyme inhibition, cellular permeability, and metabolic stability. acs.orgresearchgate.net
| Compound | C8-Substituent | KDM4B IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | -Cl | >50 | acs.org |
| Compound B | -Thiazole derivative | >50 | acs.org |
| Compound C | -Pyrazole derivative | 5.0 | acs.org |
SAR at Position 4 (Chlorine)
The chlorine atom at the C4 position is a highly valuable feature for synthetic diversification due to its reactivity in nucleophilic aromatic substitution (SNAr) reactions. nih.gov In 2,4-dichloropyrido[3,4-d]pyrimidine systems, substitution is highly selective for the C4 position. nih.gov
Key findings from SAR studies at this position include:
Amino and Thio Substitutions: The 4-chloro group can be readily displaced by various nucleophiles. For instance, reactions with amines or thiols have been used to generate libraries of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs with potential anticancer activity. nih.gov
Aryl and Heteroaryl Groups: Palladium-catalyzed Suzuki coupling reactions have been employed to introduce phenyl and other aryl groups at the C4 position, leading to compounds with selective inhibitory effects against cancer cell lines. nih.gov
Impact on Potency: The nature of the substituent at C4 dramatically influences biological activity. For example, in a series of anticancer agents, replacing the 4-chloro group with different substituted anilines, phenyl, or phenylthio groups resulted in a range of cytotoxic potencies against renal and breast cancer cell lines. nih.gov
| Compound | C4-Substituent | GI50 (µM) | Reference |
|---|---|---|---|
| Compound 13 | -NH-(4-chlorophenyl) | 0.32 | nih.gov |
| Compound 16 | -S-phenyl | 0.58 | nih.gov |
| Compound 17 | -phenyl | 0.61 | nih.gov |
| Compound 19 | -(4-chlorophenyl) | 0.29 | nih.gov |
SAR at Other Key Positions (e.g., C2, C6)
Modifications at other positions, such as C2 and C6, also play a significant role in defining the biological activity of pyrido[3,4-d]pyrimidines.
Position C2: In the development of inhibitors for Monopolar spindle 1 (Mps1) kinase, the substituent at the C2 position was found to be important for activity, with neopentyl-like chains binding tightly in a specific pocket. mdpi.com Research on KDM inhibitors has shown that introducing a methyl group at C2 can block metabolism by aldehyde oxidase, a significant pathway for the degradation of the unsubstituted scaffold. researchgate.net
Position C6: For CXCR2 antagonists, substitutions at the C6 position have shown varied effects. The introduction of an amino group at C6 led to a complete loss of antagonistic activity. nih.gov In contrast, a 6-furanyl substituent resulted in a compound with antagonistic potency comparable to the unsubstituted parent molecule, while 6-phenyl and 6-thienyl analogs showed no beneficial effect. nih.gov This indicates a high degree of sensitivity to the steric and electronic properties of the C6 substituent for this particular target.
Ligand Efficiency and Drug Design Principles in Pyrido[3,4-d]pyrimidine Series
In the rational design of inhibitors based on the pyrido[3,4-d]pyrimidine scaffold, ligand efficiency (LE) is a critical metric. LE relates the binding affinity of a molecule to its size (typically measured by heavy atom count), providing a measure of the binding energy per atom. This parameter helps guide the optimization process, ensuring that increases in potency are not achieved simply by adding molecular weight, which can negatively impact drug-like properties.
In the development of Mps1 kinase inhibitors, ligand efficiency calculations were used alongside predictions of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties to evaluate newly designed compounds. mdpi.com This analysis helped identify candidates with the potential for further development by ensuring they adhered to established principles like Lipinski's and Veber's rules. mdpi.com For example, compounds with high lipophilicity and a large topological polar surface area (TPSA) were deprioritized due to potential toxicological consequences. mdpi.com This integrated approach, combining SAR with computational metrics, is fundamental to modern drug design, ensuring that lead optimization progresses toward compounds with a balanced profile of potency, selectivity, and drug-like properties.
Comparative SAR Analysis with Related Heterocyclic Scaffolds
The SAR of pyrido[3,4-d]pyrimidines can be better understood by comparing it to related heterocyclic systems, which can reveal unique features of the scaffold and provide insights for scaffold hopping strategies.
Thiazolo[4,5-d]pyrimidines: A direct comparison in the context of CXCR2 antagonism showed that the SAR between pyrido[3,4-d]pyrimidines and thiazolo[4,5-d]pyrimidines does not run in parallel. nih.gov For instance, while an amino group on the thiazole moiety of the thiazolo[4,5-d]pyrimidine scaffold is known to yield potent CXCR2 antagonists, the introduction of an amino group at the corresponding position 6 of the pyrido[3,4-d]pyrimidine series resulted in a complete loss of activity. nih.gov This highlights that seemingly subtle changes in the core heterocycle can lead to profoundly different interactions with the biological target.
Pyrazolo[3,4-d]pyrimidines: This scaffold is another closely related bicyclic heterocycle that is often explored for similar biological targets, particularly as kinase inhibitors. ekb.egnih.govmdpi.com Like pyrido[3,4-d]pyrimidines, pyrazolo[3,4-d]pyrimidines have been successfully developed as potent inhibitors of various kinases, and SAR studies often focus on substitutions at similar positions to modulate activity and selectivity. ekb.egmdpi.com The pyrazolo[3,4-d]pyrimidine core has been identified as a key pharmacophore in numerous anticancer agents, demonstrating its utility as a "privileged structure" in medicinal chemistry. ekb.eg Comparing the binding modes and SAR of these two scaffolds for the same target can provide valuable information for designing next-generation inhibitors with improved properties.
Computational and Theoretical Investigations of Pyrido 3,4 D Pyrimidine Compounds
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a pyrido[3,4-d]pyrimidine (B3350098) derivative, and its protein target.
Studies on various pyrido[3,4-d]pyrimidine derivatives have identified their interactions with several protein kinases, which are crucial targets in cancer therapy. For instance, in the context of Monopolar spindle 1 (Mps1) kinase, a key regulator of cell division, molecular docking studies have elucidated the critical binding pockets and amino acid residues involved in the interaction with pyrido[3,4-d]pyrimidine inhibitors. uni.lu
The binding of these inhibitors is often characterized by interactions within the ATP-binding site of the kinase. The pyrimidine (B1678525) ring of the scaffold typically forms crucial hydrogen bonds with the hinge region of the kinase. For Mps1, residues such as Gly605 have been identified as forming stable hydrogen bonds with the pyrimidine core of the inhibitors. uni.lu Furthermore, hydrophobic interactions play a significant role in stabilizing the complex. Residues like Ile531, Val539, Met602, Cys604, Asn606, Ile607, Leu654, and Ile663 contribute to the binding through van der Waals forces. uni.lu
A summary of key interacting residues for pyrido[3,4-d]pyrimidine derivatives with Mps1 kinase is presented in the table below.
| Interacting Residue | Type of Interaction | Reference |
| Gly605 | Hydrogen Bond | uni.lu |
| Lys529 | Hydrogen Bond | uni.lu |
| Ile531 | Hydrophobic | uni.lu |
| Val539 | Hydrophobic | uni.lu |
| Met602 | Hydrophobic | uni.lu |
| Cys604 | Hydrophobic | uni.lu |
| Asn606 | Hydrophobic | uni.lu |
| Ile607 | Hydrophobic | uni.lu |
| Leu654 | Hydrophobic | uni.lu |
| Ile663 | Hydrophobic | uni.lu |
This table represents a generalized summary of interactions for the pyrido[3,4-d]pyrimidine class of compounds with Mps1 kinase and may not be fully representative for 8-Bromo-4-chloropyrido[3,4-d]pyrimidine.
The binding mode of pyrido[3,4-d]pyrimidine inhibitors within the active site of kinases like Mps1 is crucial for their inhibitory activity. The planar nature of the fused ring system allows it to fit snugly into the predominantly hydrophobic ATP-binding pocket. The substituents on the pyrido[3,4-d]pyrimidine core play a vital role in modulating the binding affinity and selectivity. For instance, different functional groups can form additional hydrogen bonds or hydrophobic interactions with specific residues in the active site, thereby enhancing the binding affinity. uni.lu
The binding affinity, often expressed as a binding energy value, can be predicted using scoring functions within the docking software. While specific binding affinity data for This compound is not available, studies on related compounds have shown a correlation between the predicted binding energies and the experimentally determined inhibitory concentrations (IC50 values). uni.lu This suggests that molecular docking can be a valuable tool in predicting the potency of new derivatives within this class.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These calculations can provide insights into the distribution of electrons, the energies of molecular orbitals (HOMO and LUMO), and the reactivity of a compound.
The HOMO-LUMO energy gap is a key parameter that can be correlated with the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity. For the broader class of pyrimidine derivatives, DFT calculations have been used to determine these parameters to understand their reactivity profiles. semanticscholar.org
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the conformational changes that may occur over time. For pyrido[3,4-d]pyrimidine inhibitors, MD simulations have been employed to validate the binding modes predicted by molecular docking and to analyze the stability of the complex. uni.lu
These simulations often show that the inhibitor remains stably bound within the active site of the target protein, with the key interactions identified in docking studies being maintained throughout the simulation. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex. Lower and stable RMSD values indicate a stable binding mode. uni.lu
Furthermore, MD simulations can reveal the flexibility of different regions of the protein upon ligand binding. The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight regions of the protein that become more or less flexible, providing further insights into the mechanism of inhibition. uni.lu
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for This compound have been reported, QSAR studies on broader classes of pyrimidine derivatives have been conducted to guide the design of new, more potent inhibitors. semanticscholar.org
These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. By correlating these descriptors with the biological activity of a training set of compounds, a predictive model can be developed. Such models can then be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates.
In Silico Prediction of Relevant Molecular Descriptors for Compound Optimization
The optimization of a lead compound into a drug candidate involves fine-tuning its molecular properties to enhance its efficacy, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). In silico methods are widely used to predict various molecular descriptors that are relevant for this optimization process.
For pyrido[3,4-d]pyrimidine derivatives, several molecular descriptors can be calculated to guide their optimization. These include:
Topological Polar Surface Area (TPSA): This descriptor is related to the polar surface area of a molecule and is a good predictor of its ability to permeate cell membranes.
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which is a measure of the hydrophobicity of a molecule.
Molecular Weight (MW): The mass of the molecule.
Number of Hydrogen Bond Donors and Acceptors: These descriptors are important for understanding the potential for a molecule to form hydrogen bonds with its target and with water.
The table below lists some predicted molecular descriptors for the parent compound, pyrido[3,4-d]pyrimidine, which can serve as a baseline for understanding the impact of substitutions like bromine and chlorine.
| Descriptor | Predicted Value for Pyrido[3,4-d]pyrimidine |
| Molecular Weight | 131.14 g/mol |
| TPSA | 38.56 Ų |
| XLogP3 | 0.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Note: These values are for the unsubstituted pyrido[3,4-d]pyrimidine and will differ for this compound.
By calculating these and other descriptors for new derivatives, medicinal chemists can rationally design compounds with improved drug-like properties. For example, modifications can be made to modulate LogP to achieve a balance between solubility and permeability, or to optimize the TPSA for better oral absorption.
Emerging Trends and Future Research Directions
Development of Novel Derivatization Strategies for 8-Bromo-4-chloropyrido[3,4-d]pyrimidine
The this compound molecule is a highly versatile intermediate for chemical synthesis. The presence of two distinct halogen atoms at the C4 and C8 positions offers differential reactivity, allowing for selective and sequential modifications. Future derivatization strategies are moving beyond simple substitutions to more complex molecular architectures.
Key among these strategies is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Research has demonstrated that intermediates like 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine can undergo selective Suzuki reactions, although the selectivity can be highly dependent on the catalyst, solvent, and base used. arkat-usa.org This highlights a trend towards fine-tuning reaction conditions to control which halogen (bromine or chlorine) reacts, enabling the introduction of a wide array of aryl and heteroaryl groups.
Another major avenue is the exploitation of nucleophilic aromatic substitution (SNAr) reactions. The chloro group at the C4 position is particularly susceptible to displacement by various nucleophiles, including amines and thiols. nih.gov This strategy has been efficiently used to generate libraries of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs, which have shown selective anticancer activities. nih.gov
Future derivatization will likely involve:
Multi-component Reactions: Designing one-pot syntheses that build complexity rapidly from simpler precursors.
Click Chemistry: Employing highly efficient and specific reactions to link the pyridopyrimidine core to other molecular fragments.
Photoredox Catalysis: Using light-driven reactions to access novel chemical transformations and create unique derivatives under mild conditions.
These advanced synthetic methods will be crucial for exploring a wider chemical space and developing derivatives with improved pharmacological properties.
Identification of Underexplored Biological Targets for Pyrido[3,4-d]pyrimidine (B3350098) Analogs
While analogs of pyrido[3,4-d]pyrimidine have been notably successful as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a critical regulator of the spindle assembly checkpoint in cancer cells, the full biological potential of this scaffold remains largely untapped. mdpi.comresearchgate.netnih.gov The concept of "scaffold hopping," where a known pharmacophore is replaced by a structurally different but functionally similar one, suggests that the pyrido[3,4-d]pyrimidine core could be effective against a broader range of targets. nih.gov
Several underexplored targets for which this scaffold holds significant promise include:
Chemokine Receptors: The chemokine receptor CXCR2, which plays a role in inflammatory diseases and cancer, has been identified as a target for pyrido[3,4-d]pyrimidine analogues. nih.gov Further exploration in this area could lead to new treatments for autoimmune and neurodegenerative diseases.
Matrix Metalloproteinases (MMPs): Pyrido[3,4-d]pyrimidin-4-ones have been shown to be potent and selective inhibitors of MMP-13, a key enzyme in the degradation of extracellular matrix involved in osteoarthritis and cancer metastasis. nih.gov
Histone Lysine (B10760008) Demethylases (KDMs): 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have demonstrated inhibitory activity against histone lysine demethylases, which are epigenetic regulators often dysregulated in cancer. nih.gov
Other Kinase Families: Related pyridopyrimidine and pyrazolopyrimidine scaffolds have shown potent activity against a wide range of kinases crucial to cancer progression, such as EGFR, VEGFR-2, HER-2, Src-family kinases, and cyclin-dependent kinases (CDKs). researchgate.netnih.govnih.govrsc.orgmdpi.com These represent a family of high-value, underexplored targets for new pyrido[3,4-d]pyrimidine derivatives.
The table below summarizes known and potential targets for pyridopyrimidine scaffolds, indicating promising avenues for future investigation.
| Target Class | Specific Target(s) | Associated Isomer/Scaffold | Reference |
| Cell Cycle Kinases | MPS1, CDK2 | Pyrido[3,4-d]pyrimidine, Pyrazolo[3,4-d]pyrimidine | mdpi.comrsc.org |
| Receptor Tyrosine Kinases | EGFR, HER-2, VEGFR-2 | Pyrido[2,3-d]pyrimidine (B1209978), Pyrazolo[3,4-d]pyrimidine | nih.govmdpi.com |
| Chemokine Receptors | CXCR2 | Pyrido[3,4-d]pyrimidine | nih.gov |
| Epigenetic Modifiers | Histone Lysine Demethylase (LSD1) | Pyrido[3,4-d]pyrimidine, Pyrimidine-thiourea hybrids | nih.govresearchgate.net |
| Signaling Kinases | Src-Family Kinases, p38 MAP Kinase, RICK | Pyrazolo[3,4-d]pyrimidine, Pyrido[2,3-d]pyrimidine | researchgate.netnih.gov |
| Metalloenzymes | Matrix Metalloproteinase-13 (MMP-13) | Pyrido[3,4-d]pyrimidine | nih.gov |
Future research will focus on screening libraries of this compound derivatives against these and other emerging targets to uncover novel therapeutic applications.
Advanced Computational Methodologies in Pyrido[3,4-d]pyrimidine Drug Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and optimization of new inhibitors. For the pyrido[3,4-d]pyrimidine scaffold, these methods are being used to elucidate binding mechanisms and predict the activity of novel derivatives before their synthesis.
Key computational techniques being applied include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. It has been used to study the binding of pyrido[3,4-d]pyrimidine inhibitors to the ATP-binding pocket of kinases like MPS1 and EGFR, identifying key interactions with residues such as Gly605 in MPS1. mdpi.comrsc.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the binding stability. These simulations have been crucial in validating docking poses and understanding the flexibility of both the inhibitor and the target protein. nih.govmdpi.com
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding affinity of a ligand to its target. researchgate.net These calculations help in prioritizing which compounds to synthesize and can explain differences in potency among a series of analogs. researchgate.netnih.gov
These computational approaches have been successfully combined to design new potential Mps1 inhibitors based on the pyrido[3,4-d]pyrimidine core. mdpi.com By analyzing hydrophobic interactions and hydrogen bonding patterns, researchers can rationally design modifications to the scaffold to enhance potency and selectivity. mdpi.com
| Computational Method | Application in Pyrido[3,4-d]pyrimidine Research | Key Findings/Purpose | Reference(s) |
| Molecular Docking | Predicting binding modes in kinase active sites (e.g., MPS1, EGFR). | Identification of key hydrogen bonds and hydrophobic interactions. | mdpi.comrsc.org |
| Molecular Dynamics (MD) Simulations | Validating docking results and assessing complex stability. | Confirming the stability of ligand-protein interactions over time. | researchgate.netnih.govmdpi.com |
| MM/GBSA & MM/PBSA | Calculating binding free energies to predict inhibitor potency. | Ranking potential inhibitors; explaining structure-activity relationships. | mdpi.comresearchgate.net |
| In Silico ADMET Prediction | Forecasting absorption, distribution, metabolism, excretion, and toxicity. | Guiding the design of new compounds with better drug-like properties. | nih.gov |
The future trend is to integrate these computational tools with artificial intelligence and machine learning to build predictive models that can screen vast virtual libraries of compounds, further accelerating the discovery of new drug candidates.
Integration of Omics Data for Systems-Level Understanding of Compound Effects
To fully understand the biological impact of novel pyrido[3,4-d]pyrimidine derivatives, research is moving beyond single-target analysis towards a systems-level perspective. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of how these compounds affect cellular networks.
Chemical Proteomics: This approach uses immobilized drug molecules as "bait" to capture their protein targets from cell lysates. An affinity probe based on a pyrido[2,3-d]pyrimidine ligand successfully identified over 30 human protein kinases as targets, including unexpected serine/threonine kinases like RICK and p38α. nih.govelsevierpure.com This demonstrates that proteomics can uncover new targets and previously unknown modes of action, revealing that these inhibitors are not strictly limited to tyrosine kinases. nih.gov
Transcriptomics and Proteomics: Analyzing changes in gene (mRNA) and protein expression following drug treatment can reveal the pathways and biological processes that are modulated. For example, studies on related compounds have shown downregulation of proteins like Cyclin D1 and upregulation of pro-apoptotic proteins like Bid. nih.gov Integrated transcriptomic and proteomic analyses can provide a comprehensive map of a compound's mechanism of action, identify biomarkers of response, and uncover potential off-target effects. nih.gov
Multi-Omics Integration: The ultimate goal is to combine data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of a drug's effect. This approach has been used to elucidate mechanisms of chemical-induced toxicity and to increase the diagnostic rate of complex diseases. medrxiv.orgelsevierpure.com For pyrido[3,4-d]pyrimidine derivatives, a multi-omics approach could reveal how they perturb entire signaling networks, leading to a deeper understanding of their therapeutic effects and potential liabilities.
The integration of omics data represents a paradigm shift in drug discovery, moving from a reductionist to a holistic framework. This will be critical for developing safer and more effective drugs based on the this compound scaffold.
Q & A
Q. What are the established synthetic routes for 8-Bromo-4-chloropyrido[3,4-d]pyrimidine?
- Methodological Answer : The synthesis typically involves functionalizing pyrido[3,4-d]pyrimidine scaffolds. Key steps include:
- Halogenation : Bromination at the 8-position using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions.
- Chlorination : Substitution at the 4-position via nucleophilic aromatic substitution (SNAr) with POCl₃ or other chlorinating agents .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions for introducing aryl/heteroaryl groups at the bromo site (e.g., using 2,4,6-trimethyl-1,3,5,2,4,6-trioxaborinane as a boronate source) .
Critical Consideration : Monitor reaction temperatures (e.g., 60–90°C) to avoid dehalogenation or ring degradation.
Q. How should researchers characterize this compound?
- Methodological Answer : Use multi-technique validation:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ calculated for C₇H₃BrClN₃ = 260.3; observed 260.2) .
- NMR Spectroscopy : Analyze ¹H/¹³C NMR for positional halogen signals (e.g., Br at δ 7.8–8.2 ppm in aromatic regions) .
- X-Ray Crystallography : Resolve crystal structure to confirm regiochemistry and planarity of the pyridopyrimidine core .
Data Cross-Validation : Compare with spectral libraries of analogous compounds (e.g., 4-chloro-pyrido[3,4-d]pyrimidine derivatives) .
Q. What are optimal storage conditions for this compound?
- Methodological Answer :
- Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the C-Cl bond.
- Use amber vials to minimize light-induced degradation .
- Confirm stability via periodic HPLC analysis (e.g., ≥95% purity over 6 months under recommended conditions) .
Advanced Research Questions
Q. How can researchers design analogues for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functionalization Strategies :
- Bromo Site : Replace Br with alkynes, amines, or aryl groups via cross-coupling (e.g., Sonogashira or Buchwald-Hartwig reactions) .
- Chloro Site : Substitute Cl with nucleophiles (e.g., thiols, amines) to modulate electronic properties (e.g., 2,3-difluorobenzylthiol substitution at 60°C yields 88% product) .
- Bioisosteric Replacement : Replace pyrido[3,4-d]pyrimidine with thieno[3,2-d]pyrimidine to assess heterocycle impact on target binding .
Data-Driven Optimization : Use computational docking (e.g., AutoDock Vina) to prioritize substituents with favorable binding energies.
Q. How to troubleshoot low yields in nucleophilic substitution reactions at the 4-chloro position?
- Methodological Answer :
- Condition Screening :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity.
- Catalysts : Add KI or tetrabutylammonium iodide (TBAI) to facilitate chloride displacement .
- Temperature : Optimize between 80–120°C; excessive heat may degrade the scaffold.
- By-Product Analysis : Use LC-MS to identify competing pathways (e.g., elimination to form pyrido[3,4-d]pyrimidinones) .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC₅₀ normalization).
- Purity Verification : Ensure ≥98% purity via orthogonal methods (HPLC, elemental analysis), as impurities ≤2% can skew bioactivity .
- Meta-Analysis : Cross-reference data with structurally validated derivatives (e.g., 8-methyl or 8-aldehyde analogues) to isolate substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
